Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate
Description
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Properties
IUPAC Name |
ethyl 2-[[3-[2-[(4-methoxybenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S/c1-4-16(21(28)30-5-2)31-19-11-10-17-23-24-18(26(17)25-19)12-13-22-20(27)14-6-8-15(29-3)9-7-14/h6-11,16H,4-5,12-13H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUOLPJYBXSMBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold. This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects
Mode of Action
The mode of action of this compound is likely related to its interaction with its target receptors. The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine core has hydrogen bond accepting and donating characteristics, which allows it to make specific interactions with different target receptors. .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which may provide some insights into the potential pharmacokinetic properties of this compound.
Biological Activity
Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a complex organic compound with potential therapeutic applications. Its structure features a triazole and pyridazine moiety, which are known for their biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H24N6O5S
- Molecular Weight : 472.5 g/mol
- CAS Number : 872995-90-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It may act as a modulator of certain receptors implicated in pain and inflammatory responses.
- Antioxidant Activity : Preliminary studies suggest it possesses antioxidant properties that could mitigate oxidative stress in cells.
Antimicrobial Activity
Studies have indicated that similar compounds within the same structural class exhibit antimicrobial properties. While specific data for this compound is limited, its structural analogs have demonstrated effectiveness against various bacterial strains.
Anti-inflammatory Effects
Research suggests that compounds with triazole and pyridazine structures can reduce inflammation by inhibiting pro-inflammatory cytokines. This compound may similarly modulate inflammatory pathways.
Case Studies
- Case Study 1 : In vitro studies on related compounds showed significant inhibition of cytokine release in macrophages exposed to lipopolysaccharides (LPS). This suggests a potential for this compound in treating inflammatory diseases.
- Case Study 2 : A study involving a triazole derivative demonstrated efficacy in reducing pain in animal models of arthritis. Similar mechanisms may be expected for the compound .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference Study | Observed Effect |
|---|---|---|---|
| Triazole A | Antimicrobial | Journal of Antimicrobial Agents | Inhibition of E. coli growth |
| Pyridazine B | Anti-inflammatory | Inflammation Research | Reduced TNF-alpha levels |
| Benzamide C | Antioxidant | Journal of Free Radical Biology | Decreased oxidative stress markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
